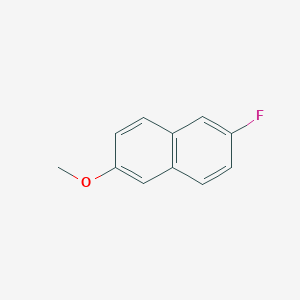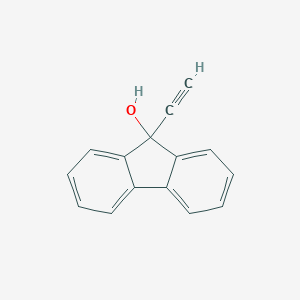
9-Ethynyl-9-fluorenol
概要
説明
9-Ethynyl-9-fluorenol is a useful research compound. Its molecular formula is C15H10O and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Optoelectronic Materials : A series of compounds derived from 9-ethynyl-9-fluorenol were synthesized and characterized, revealing some derivatives to be luminescent with high quantum yields. This indicates potential use as optoelectronic materials based on their optical properties (Ye et al., 2007).
Molecular Charge Densities : The charge density distribution in crystalline this compound was studied, providing insights into molecular electrostatic potentials and atomic charges. This has implications for understanding and designing materials with specific electronic properties (Overgaard et al., 2003).
Polymer Chemistry : Poly(this compound) was prepared via polymerization and characterized. It showed potential applications in the field of conductive polymers due to its conjugated polymer backbone system with fluorene groups, exhibiting photoluminescence and a specific band gap (Jang & Son, 2014).
Electrochemical Studies : The electroreduction of aryl derivatives of methanol, including 9-fluorenol, was studied, showing the potential application in designing electrochemical reactions and understanding the behavior of similar organic molecules (Mendkovich et al., 2016).
Kinetic Stabilization in Zeolites : The reactivity of the 9-fluorenyl cation, generated via photoheterolysis of 9-fluorenols in alkali metal zeolites, was explored. This offers insights into the stabilizing effects of non-proton exchanged zeolites on electrophilic guests, which could be beneficial for catalysis or material storage (O'neill et al., 2000).
Explosive Detection : A study on 9-ethynyl-9-hydroxyanthrone, a derivative of this compound, showed high fluorescence response to explosives like TNT and HMX, indicating its potential as a sensing material for detecting explosives (Liu, 2011).
Supramolecular Chemistry : Host compounds derived from this compound were synthesized, and their inclusion properties were studied. The changes in color upon guest complexation and the modes of supramolecular interaction have implications for designing materials with responsive properties (Hosseinzadeh et al., 2007).
作用機序
Target of Action
The primary targets of 9-Ethynyl-9-fluorenol are currently unknown
Mode of Action
It is known that the lipophilicity of this compound is higher than that of drugs like modafinil and amphetamine, suggesting that it may penetrate the blood-brain barrier more readily .
Biochemical Pathways
Studies on fluorene, a structurally similar compound, suggest that the metabolic pathway is initiated from the c-9 position, resulting in 9-fluorenol . The growth and metabolism characteristics analysis of certain strains have shown potential in fluorene catabolism .
Pharmacokinetics
Its lipophilicity suggests that it may have good bioavailability due to its potential to cross biological membranes .
Result of Action
A study on the charge density distribution of this compound suggests that it may have unique electronic properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is considered hazardous by the 2012 OSHA Hazard Communication Standard, with specific target organ toxicity to the respiratory system .
Safety and Hazards
特性
IUPAC Name |
9-ethynylfluoren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c1-2-15(16)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h1,3-10,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZVVJGCZZAWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C2=CC=CC=C2C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333823 | |
| Record name | 9-Ethynyl-9-fluorenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13461-74-0 | |
| Record name | 9-Ethynyl-9-fluorenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 9-Ethynyl-9-fluorenol and how is it typically characterized?
A: this compound is an organic compound featuring a fluorene core with a hydroxyl group and an ethynyl group attached to the central carbon atom (position 9). Its molecular formula is C15H10O and its molecular weight is 206.24 g/mol. [] The compound is often characterized using various spectroscopic techniques. For instance, its conjugated polymer backbone and functional groups are commonly identified through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. [] X-ray diffraction studies are also employed to investigate its crystal structure and supramolecular interactions, particularly in the presence of guest molecules. []
Q2: What unique optical properties does this compound and its derivatives exhibit?
A: Poly(this compound), a polymer derived from this compound, demonstrates interesting optical properties, including a UV-Vis absorption spectrum extending up to approximately 600 nm and a band gap of 2.20 eV. [] This suggests potential applications in optoelectronic devices. Additionally, derivatives like 2,7-dibromo-9-ethynyl-9-fluorenol exhibit color changes (from yellow to colorless) upon complexation with guest molecules, making them intriguing candidates for sensing applications. []
Q3: How is this compound employed in the synthesis of organometallic compounds?
A: this compound serves as a valuable precursor in organometallic chemistry, specifically in the synthesis of ruthenium allenylidene complexes. [] It reacts with appropriate ruthenium precursors to afford complexes where the ethynyl group is transformed into an allenylidene moiety (C=C=C) directly attached to the ruthenium center. This highlights the versatility of this compound as a building block for synthesizing organometallic complexes with potential applications in catalysis or materials science.
Q4: Are there any studies on the charge density distribution within the this compound molecule?
A: Yes, researchers have investigated the experimental charge density distribution of crystalline this compound using high-resolution X-ray diffraction data at low temperature (100 K). [] This study involved refining a pseudo-atomic multipolar expansion model against the experimental data and comparing it with theoretical Density Functional Theory (DFT) calculations. The findings revealed the presence of two distinct types of medium-strength OH---O hydrogen bonds in the crystal structure, impacting the overall charge density distribution.
Q5: What are the potential applications of this compound derivatives in material science?
A: Derivatives like 2,7-dibromo-9-alkynylfluorenols have shown potential in supramolecular chemistry due to their ability to form inclusion complexes with guest molecules. [] The change in color upon guest inclusion makes them promising candidates for sensing applications. Additionally, the synthesis of poly(this compound) with its conjugated backbone and interesting optical properties [] indicates potential applications in organic electronics and photonics.
Q6: Are there any known reactions of this compound with thionyl chloride?
A: While specific details about the reaction of this compound with thionyl chloride are not elaborated upon in the provided abstracts, research suggests that this reaction is feasible. [] Further investigation into the reaction products and conditions could provide valuable insights into the reactivity of this compound and its potential as a synthetic intermediate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

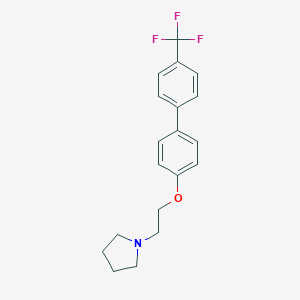

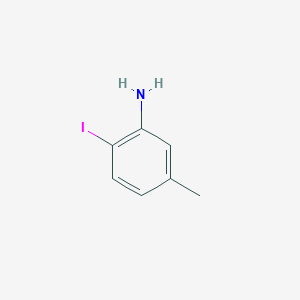
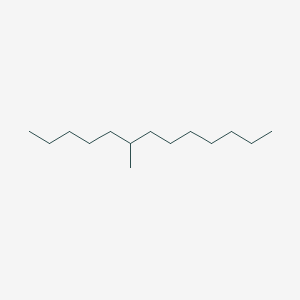
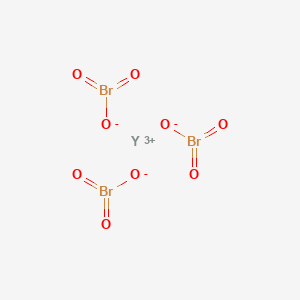


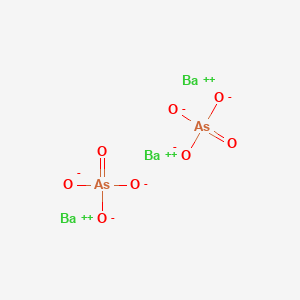
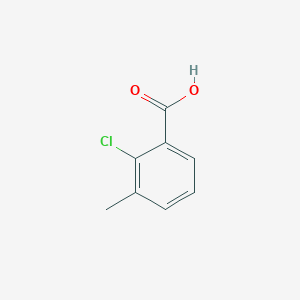

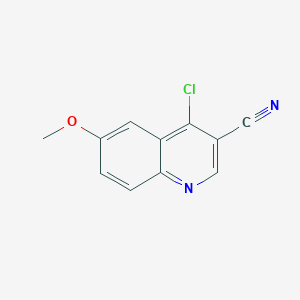
![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)

